molecular formula C12H16ClN3O2 B2499470 2-chloro-4,6-dimethyl-N'-(2-methylpropanoyl)pyridine-3-carbohydrazide CAS No. 1797780-24-5

2-chloro-4,6-dimethyl-N'-(2-methylpropanoyl)pyridine-3-carbohydrazide

Cat. No.: B2499470
CAS No.: 1797780-24-5
M. Wt: 269.73
InChI Key: HBVLYBNNUFROAC-UHFFFAOYSA-N
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Description

2-chloro-4,6-dimethyl-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chlorine, methyl groups, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,6-dimethyl-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide typically involves multiple steps. One common method includes the chlorination of 4,6-dimethylpyridine to introduce the chlorine atom at the 2-position. This is followed by the acylation of the resulting compound with 2-methylpropanoyl chloride to form the corresponding acyl derivative. Finally, the carbohydrazide moiety is introduced through a reaction with hydrazine hydrate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,6-dimethyl-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

2-chloro-4,6-dimethyl-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-4,6-dimethyl-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-dimethylpyridine: A simpler derivative lacking the carbohydrazide moiety.

    4,6-dimethyl-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide: Similar structure but without the chlorine atom.

    2-chloro-4,6-dimethyl-N’-(2-methylpropanoyl)pyridine: Lacks the carbohydrazide group.

Uniqueness

2-chloro-4,6-dimethyl-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-4,6-dimethyl-N'-(2-methylpropanoyl)pyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-6(2)11(17)15-16-12(18)9-7(3)5-8(4)14-10(9)13/h5-6H,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVLYBNNUFROAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NNC(=O)C(C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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